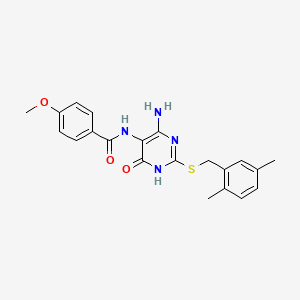

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid used as a pharmaceutical intermediate . It has a normal boiling point of 179 °C and a density of 1.087 g/cm^3 at 19 °C . Naphthamide is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.

Synthesis Analysis

3-Hydroxytetrahydrofuran can be synthesized via several methods. One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method involves the hydroboration of 2,3- and 2,5-dihydrofuran . The synthesis of naphthamide would typically involve the reaction of naphthalene with an amide.Molecular Structure Analysis

The molecular structure of 3-hydroxytetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom, with a hydroxyl group attached to one of the carbon atoms . Naphthamide would have a structure based on naphthalene, which consists of two fused benzene rings, with an amide group attached.Chemical Reactions Analysis

3-Hydroxytetrahydrofuran can undergo various chemical reactions due to the presence of the hydroxyl group and the ether group in its structure . It can act as a nucleophile in reactions with electrophiles, and it can also undergo acid- or base-catalyzed reactions involving the hydroxyl group .Physical And Chemical Properties Analysis

As mentioned earlier, 3-hydroxytetrahydrofuran is a colorless liquid with a boiling point of 179 °C and a density of 1.087 g/cm^3 at 19 °C . The physical and chemical properties of naphthamide would depend on the specific substituents attached to the naphthalene ring.Aplicaciones Científicas De Investigación

Medical Diagnostics

One of the notable applications of similar naphthalene derivatives is in the field of medical diagnostics, particularly in the localization and monitoring of neurodegenerative diseases such as Alzheimer's. The use of hydrophobic radiofluorinated derivatives of naphthalene compounds, in conjunction with positron emission tomography (PET), has been demonstrated to effectively determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique is crucial for the diagnostic assessment of patients and for monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).

Histochemistry

In histochemistry, complex naphthols, including those with structures similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-naphthamide, have been identified as valuable reagents for demonstrating tissue oxidase. These compounds, through their reactions, help in elucidating the distribution and intensity of enzyme activity within tissues, contributing significantly to our understanding of cellular metabolism and pathology (Burstone, 1959).

Molecular Structure and DNA Interaction

Research into the synthesis, characterization, and interaction of novel Schiff base ligands derived from reactions involving naphthalene derivatives has shown potential applications in the field of drug discovery. These studies involve the analysis of DNA binding properties and docking studies of synthesized compounds, indicating their suitability as drug candidates. This opens up pathways for the development of new therapeutic agents based on naphthalene derivatives (Kurt et al., 2020).

Supramolecular Chemistry

Naphthalene diimides (NDIs), closely related to the chemical structure , are explored extensively for their application in supramolecular chemistry. NDIs are utilized in sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. Their intercalation with DNA for medicinal applications, as well as their role in artificial photosynthesis and solar cell technology, highlights the versatility of naphthalene derivatives in advanced scientific research (Kobaisi et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(17-10-16(19)8-9-20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,19H,8-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLLDWKYHWYGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)

![1-Phenyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2731455.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2731456.png)

![3-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731458.png)

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)

![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)